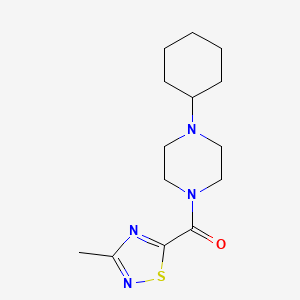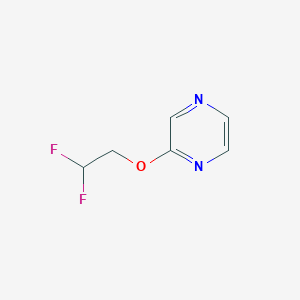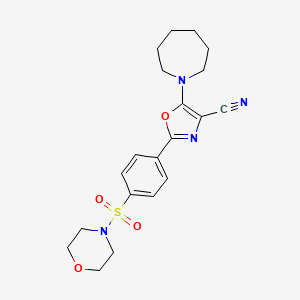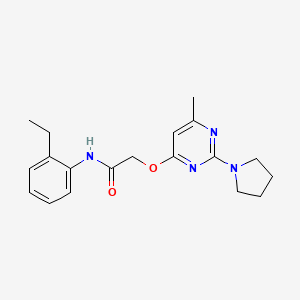
2,2-Dimethyl-1-(hydroxymethyl)cyclohexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 2,2-Dimethyl-1-(hydroxymethyl)cyclohexane is a derivative of cyclohexane, a saturated hydrocarbon with a ring structure. This particular derivative is characterized by the presence of two methyl groups and one hydroxymethyl group attached to the cyclohexane ring. The structure of cyclohexane derivatives has been extensively studied due to their relevance in various chemical reactions and potential applications in different fields, including pharmaceuticals and materials science.
Synthesis Analysis
Several papers discuss the synthesis of compounds closely related to this compound. For instance, the synthesis of 2,2'-arylmethylene bis(3-hydroxy-5,5-dimethyl-2-cyclohexene-1-one) derivatives has been achieved through condensation reactions catalyzed by urea in aqueous media under ultrasound, providing high yields and environmental benefits . Similarly, the synthesis of six isomers of 5-hydroxymethyl-1,2,3,4-cyclohexanetetrol, which are structurally related to the compound of interest, has been reported using exo-2-substituted endo-3-acetoxy-endo-5-acetoxymethyl-7-oxabicyclo[2.2.1]heptane compounds . These methods emphasize the importance of mild reaction conditions and simple work-up procedures .
Molecular Structure Analysis
The molecular structure and intramolecular interactions of dimethyl cyclohexane isomers, which share a similar structural motif with this compound, have been determined using ab initio gradient geometry refinement. The study found that non-bonded interactions, particularly between adjacent methyl groups and axial methyl groups with adjacent axial C-H bonds, play a significant role in the stability and geometry of these molecules .
Chemical Reactions Analysis
The reactivity of dimethyl cyclohexane derivatives has been explored in various chemical reactions. For example, the one-pot three-component synthesis of 3-hydroxy-5,5-dimethyl-2-[phenyl(phenylthio)methyl]cyclohex-2-enone derivatives under ultrasound irradiation has been reported, highlighting the influence of ultrasound on reaction yields and time . Additionally, the domino Knoevenagel/Michael synthesis of 2,2'-arylmethylenebis(3-hydroxy-5,5-dimethyl-2-cyclohexen-1-one) derivatives catalyzed by silica-diphenic acid has been developed, providing insights into the structure-activity relationships of these compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound and related compounds are influenced by their molecular structure. For instance, the presence of hydroxymethyl and methyl groups can affect the compound's solubility, boiling point, and reactivity. The intramolecular hydrogen bonding observed in some derivatives, such as those containing aminomethylene groups, can also impact the compound's stability and reactivity . The efficient synthesis methods developed for related compounds, which often result in high yields and utilize environmentally friendly catalysts, suggest that this compound may also be synthesized and utilized in a sustainable manner .
Aplicaciones Científicas De Investigación
Synthesis Applications
- 2,2-Dimethyl-1-(hydroxymethyl)cyclohexane and its derivatives have been used in various synthesis processes. Li et al. (2012) discussed an improved synthesis of 2,2'-arylmethylene bis(3-hydroxy-5,5-dimethyl-2-cyclohexene-1-one) derivatives, highlighting the efficiency and environmentally friendly nature of the process (Ji-tai Li et al., 2012).
Anticancer Properties
- Kokila et al. (2017) explored the crystal structure of biscyclohexane diol and its molecular docking studies with focal adhesion kinase (FAK), revealing its potential anticancerous properties (M. Kokila et al., 2017).
Chemical Reactions
- Research by Maghsoodlou et al. (2010) focused on the synthesis of 2,2′-arylmethylene bis derivatives using ZnO and ZnO–acetyl chloride catalysts (M. Maghsoodlou et al., 2010).
- Marshall and Greene (1969) studied the photosensitized reactions of dimethyl-1-cyclohexenylcarbinol, providing insight into possible pathways of various products (J. A. Marshall & A. Greene, 1969).
Catalytic Applications
- Gao et al. (2019) highlighted the synthesis of 2,2'-arylmethylene bis(3-hydroxy-5,5-dimethyl-2-cyclohexene-1-one) catalyzed by TEAOH, demonstrating the applicability of this compound in different solvents and under varying conditions (Hui Gao et al., 2019).
Mecanismo De Acción
The mechanism of action of “2,2-Dimethyl-1-(hydroxymethyl)cyclohexane” involves steric interactions between an axial substituent located on carbon atom 1 of a cyclohexane ring and the hydrogen atoms (or other substituents) located on carbon atoms 3 and 5 . These are known as 1,3-diaxial interactions .
Propiedades
IUPAC Name |
(2,2-dimethylcyclohexyl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O/c1-9(2)6-4-3-5-8(9)7-10/h8,10H,3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVKRYMZRTWFBMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCCC1CO)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4-Ethylbenzyl)[2-(1H-indol-3-YL)ethyl]amine](/img/structure/B2508217.png)
![N2-[2-(Methylsulfonyl)phenyl]pyrimidine-2,4-diamine](/img/structure/B2508218.png)
![2-{[3-(2-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-phenylpropyl)acetamide](/img/structure/B2508219.png)
![(3Z)-1-(4-fluorobenzyl)-3-{[(4-methylphenyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2508221.png)

![1-[3-[(Dimethylamino)methyl]-1,2-benzoxazol-5-yl]-3-(thiophen-2-ylmethyl)urea](/img/structure/B2508225.png)
![4-[Bis(7-methoxy-1,3-benzodioxol-5-yl)methyl]-3-methyloxolan-2-one](/img/structure/B2508226.png)


![2-({[(4-Methoxyphenyl)carbamoyl]methyl}sulfanyl)acetic acid](/img/structure/B2508232.png)



